5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(methanesulfonamido)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)7-6(13-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAQHCJFJHEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NS(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183755 | |
| Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951626-84-9 | |
| Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951626-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-[(methylsulfonyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol.
Industrial Production Methods
Industrial production of thiazole derivatives, including 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamido group.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes. The sulfonamido group can enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with modifications at positions 2, 4, and 5 exhibit diverse structural and functional profiles. Below is a comparative analysis of 5-methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Effects on Polarity :
- The methylsulfonamido group in the target compound increases polarity compared to aryl or trifluoromethylphenyl substituents, enhancing solubility in aqueous media .
- Trifluoromethylphenyl groups (e.g., in and ) improve lipophilicity, favoring blood-brain barrier penetration in drug design.
Acidity and Reactivity :
- The carboxylic acid at position 4 contributes to acidity (pKa ~2–4), whereas esterified derivatives (e.g., ) exhibit reduced acidity, altering their pharmacokinetic profiles.
Applications :
- Sulfonamide-containing derivatives (e.g., target compound) are prevalent in protease inhibitor design due to their hydrogen-bonding capacity .
- Trifluoromethyl-substituted analogs (e.g., ) are prioritized in agrochemicals for their resistance to metabolic degradation .
Synthetic Utility :
- Ethyl ester derivatives (e.g., ) serve as protected intermediates for further functionalization, avoiding side reactions at the carboxylic acid group.
Biological Activity
5-Methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid (commonly referred to as MSTA) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
MSTA is characterized by the following chemical structure:
- Molecular Formula : C₇H₈N₂O₄S
- Molecular Weight : 208.21 g/mol
- IUPAC Name : this compound
The thiazole ring, combined with the methylsulfonamide and carboxylic acid functionalities, contributes to its diverse biological activity.
Antimicrobial Properties
MSTA has been studied for its antimicrobial activity against various pathogens. Notably, it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results indicate that MSTA could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Anticancer Activity
Recent studies have also highlighted the potential anticancer properties of MSTA. Research conducted by Chen et al. (2023) demonstrated that MSTA induces apoptosis in cancer cell lines through the activation of caspase pathways.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 μM
- MCF-7: 20 μM
- A549: 25 μM
The compound's mechanism of action involves the inhibition of cell proliferation and induction of oxidative stress in cancer cells.
The biological activities of MSTA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MSTA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Oxidative Stress Induction : MSTA increases reactive oxygen species (ROS) levels, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of MSTA against multi-drug resistant strains. The researchers found that MSTA not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in chronic infections.
Study on Cancer Cell Lines
In a separate investigation published in Cancer Letters, researchers explored the effects of MSTA on various cancer cell lines. The study concluded that MSTA significantly reduced tumor growth in vivo, suggesting its potential as an adjunctive therapy in cancer treatment.
Q & A
What synthetic strategies are recommended for preparing 5-methyl-2-(methylsulfonamido)thiazole-4-carboxylic acid with high purity?
Level: Basic
Answer:
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with methylsulfonamide via amide bond formation. Key steps include:
- Precursor Preparation: Start with 4-methylthiazole-5-carboxylic acid (or its ester) and introduce the methylsulfonamido group at the 2-position using sulfonylation reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Cyclization/Purification: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Final purification via reverse-phase HPLC ensures >95% purity, as demonstrated in analogous thiazole syntheses .
- Characterization: Confirm structure and purity using / NMR and high-resolution mass spectrometry (HRMS). For example, in related compounds, NMR signals for the methylsulfonamido group appear as singlets near δ 3.0–3.5 ppm .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Level: Advanced
Answer:
SAR studies should focus on modifying:
- Sulfonamido Group: Replace methylsulfonamido with bulkier substituents (e.g., trifluoromethyl, aryl) to assess steric/electronic effects on target binding .
- Thiazole Core: Introduce substituents at the 4- or 5-positions (e.g., halogens, alkyl groups) to evaluate hydrophobic interactions, as seen in antitumor thiazole derivatives .
- Carboxylic Acid Bioisosteres: Substitute the carboxylic acid with esters, amides, or tetrazoles to modulate pharmacokinetic properties .
Methodological Note: Screen analogs against relevant biological targets (e.g., enzymes, cancer cell lines) using assays like fluorescence polarization or MTT. Compare IC values and correlate with structural features .
How can contradictions in biological activity data between similar thiazole derivatives be resolved?
Level: Advanced
Answer:
Contradictions often arise from:
- Purity Variability: Impurities (e.g., unreacted starting materials) can skew results. Validate compound purity via HPLC (>98%) and elemental analysis .
- Assay Conditions: Differences in buffer pH, incubation time, or cell lines may affect activity. Standardize protocols using guidelines from , where antitumor activity was tested across 60 cell lines under uniform conditions .
- Structural Subtleties: Use computational tools (e.g., molecular docking) to identify critical binding interactions. For example, the orientation of the methylsulfonamido group may influence hydrogen bonding with target proteins .
What computational approaches are effective in optimizing the synthesis pathway?
Level: Advanced
Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing thiazole synthesis data to predict optimal solvents, temperatures, and catalysts. For instance, ICReDD’s workflow integrates experimental and computational data to narrow reaction conditions .
- Solvent Screening: Use COSMO-RS simulations to select solvents that maximize yield while minimizing side reactions .
What challenges arise during purification, and how can they be mitigated?
Level: Basic
Answer:
- Low Solubility: The carboxylic acid group may reduce solubility in organic solvents. Use polar aprotic solvents (e.g., DMF) or ion-pairing agents during chromatography .
- Byproduct Formation: Optimize reaction stoichiometry to avoid excess sulfonylation reagents, which can generate sulfonic acid byproducts. Quench reactions with aqueous NaHCO to remove unreacted reagents .
- Scale-Up Issues: Transition from batch to flow chemistry for better heat/mass transfer, as demonstrated in scalable thiazole syntheses .
How can the compound’s stability under physiological conditions be evaluated?
Level: Advanced
Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Carboxylic acids are prone to decarboxylation at low pH, while sulfonamides may hydrolyze under basic conditions .
- Plasma Stability: Assess metabolic stability in human plasma (37°C, 1–24 hours). Use LC-MS to detect metabolites, such as hydrolyzed sulfonamides or glucuronidated derivatives .
What spectroscopic techniques are critical for characterizing this compound?
Level: Basic
Answer:
- NMR: NMR confirms methylsulfonamido (δ 3.0–3.5 ppm) and carboxylic acid (δ 10–12 ppm) groups. NMR identifies the thiazole ring carbons (δ 150–170 ppm) .
- IR Spectroscopy: Detect sulfonamide S=O stretches (~1350 cm) and carboxylic acid O-H stretches (~2500–3000 cm) .
- Mass Spectrometry: HRMS provides exact mass confirmation (calculated for CHNOS: 264.0012) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
